Technical Guide: 4-Amino-2-chloropyridine (CAS 14432-12-3)
Technical Guide: 4-Amino-2-chloropyridine (CAS 14432-12-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloropyridine is a substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a nucleophilic amino group and a chlorine atom susceptible to substitution, makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, key chemical reactions, and biological significance of 4-Amino-2-chloropyridine.
Physicochemical Properties
4-Amino-2-chloropyridine is a white to light yellow crystalline powder.[4] Key quantitative properties are summarized in the tables below for easy reference.
Table 2.1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅ClN₂ | [5] |
| Molecular Weight | 128.56 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 90-94 °C | [4] |
| Boiling Point | 299.9 °C at 760 mmHg | [6] |
| Density | 1.326 g/cm³ | [6] |
| Flash Point | 135.2 °C | [6] |
| Vapor Pressure | 0.00116 mmHg at 25°C | [6] |
Table 2.2: Solubility and Partition Coefficients
| Property | Value | Reference(s) |
| Water Solubility | Slightly soluble | [7] |
| Organic Solvent Solubility | Readily soluble in ethanol (B145695), methanol, and acetone | [4] |
| LogP (Octanol/Water) | 1.21 | [6] |
| pKa | 4.73 ± 0.30 (Predicted) | [6] |
Synthesis Protocols
Several methods for the synthesis of 4-Amino-2-chloropyridine have been reported. The two primary industrial routes start from either 2-chloropyridine (B119429) or isonicotinic acid.[8][9]
Method 1: From 2-Chloropyridine (Nitration-Reduction)
This common method utilizes the inexpensive starting material 2-chloropyridine. The synthesis involves a three-step process: N-oxidation, nitration, and subsequent reduction.[9]
Experimental Protocol:
-
Step 1: Synthesis of 2-Chloropyridine-N-oxide
-
In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.
-
Heat the solution to approximately 50°C.
-
Slowly add 30% hydrogen peroxide. The N-oxide formation activates the 4-position of the pyridine ring for the subsequent nitration step.[9]
-
-
Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
-
Step 3: Reduction to 4-Amino-2-chloropyridine
-
To a flask containing 2-chloro-4-nitropyridine-N-oxide (e.g., 7.9 g, 0.05 mol), add iron powder (e.g., 14 g, 0.25 mol), ethanol (150 ml), water (50 ml), and concentrated hydrochloric acid (5 ml).[10]
-
Heat the mixture to reflux. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, add ethyl acetate, stir, and allow the layers to separate. The product is then isolated from the organic layer.[10]
-
Logical Workflow for Synthesis from 2-Chloropyridine:
Method 2: From Isonicotinic Acid
This route also involves several steps, including N-oxidation, amination, chlorination, and a Hofmann degradation.[8]
Experimental Protocol:
-
Step 1: Synthesis of Isonicotinic Acid N-oxide
-
Isonicotinic acid is treated with hydrogen peroxide to form the corresponding N-oxide.[8]
-
-
Step 2: Synthesis of Isonicotinamide-N-oxide
-
The N-oxide is then aminated to produce isonicotinamide-N-oxide.[8]
-
-
Step 3: Synthesis of 2-Chloro-4-isonicotinamide
-
The pyridine ring is activated by the N-oxide group, facilitating nucleophilic substitution. Chlorination is achieved using an agent like phosphorus pentachloride.[8]
-
-
Step 4: Hofmann Degradation to 4-Amino-2-chloropyridine
-
The final step is a Hofmann degradation reaction using alkaline sodium hypochlorite, which converts the amide to the desired 4-Amino-2-chloropyridine.[8]
-
Logical Workflow for Synthesis from Isonicotinic Acid:
Purification
Purification of the crude product is typically achieved by recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of benzene (B151609) and cyclohexane.[3]
Chemical Reactivity and Applications
The dual functionality of 4-Amino-2-chloropyridine makes it a key intermediate in the synthesis of more complex molecules.
Suzuki-Miyaura Coupling
4-Amino-2-chloropyridine readily undergoes palladium-catalyzed Suzuki-Miyaura coupling reactions with various arylboronic acids. This reaction is crucial for forming carbon-carbon bonds and synthesizing 4-amino-2-arylpyridine derivatives, which are important scaffolds in medicinal chemistry.
General Experimental Workflow:
Agrochemical Synthesis: Forchlorfenuron (KT-30)
4-Amino-2-chloropyridine is a key precursor in the synthesis of Forchlorfenuron (also known as CPPU or KT-30), a highly active cytokinin-type plant growth regulator.[9] Forchlorfenuron promotes cell division and fruit growth.[2] The synthesis involves the reaction of 4-Amino-2-chloropyridine with phenyl isocyanate.
Biological Activity and Signaling Pathways
As a Precursor to Forchlorfenuron (Cytokinin Activity)
Forchlorfenuron, derived from 4-Amino-2-chloropyridine, functions as a cytokinin.[2] Cytokinins are a class of plant hormones that regulate cell division and differentiation.[7] The signaling pathway is a multi-step phosphorelay system.[6]
Cytokinin Signaling Pathway:
-
Perception: Cytokinin binds to histidine kinase receptors (AHKs) located in the endoplasmic reticulum membrane.[6][7]
-
Phosphorelay Initiation: This binding causes the autophosphorylation of the receptor. The phosphate (B84403) group is then transferred to a histidine phosphotransfer protein (AHP).[6][11]
-
Nuclear Translocation: The phosphorylated AHP moves into the nucleus.[4]
-
Transcription Factor Activation: In the nucleus, the AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR), which is a transcription factor.[7]
-
Gene Expression: The activated Type-B ARR binds to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription.[7]
-
Negative Feedback: The newly synthesized Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to control the cytokinin response.[7]
Direct Agrochemical Activity
Beyond its role as an intermediate, 4-Amino-2-chloropyridine itself exhibits fungicidal activity against a range of plant pathogens, including rust, powdery mildew, and rice blast.[9] The precise molecular mechanism of this antifungal action is not well-documented in the reviewed literature but is an area of active research.
Safety and Handling
4-Amino-2-chloropyridine is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
4-Amino-2-chloropyridine is a cornerstone intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly in cross-coupling reactions, make it an indispensable tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for leveraging its full potential in the development of novel drugs and advanced agricultural products.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. Forchlorfenuron CPPU KT-30 90% TC Manufacturer & Supplier [doraagri.com]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 5. Forchlorfenuron (Ref: KT 30) [sitem.herts.ac.uk]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cytokinin - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 10. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 11. Cytokinin Signaling [kieber.weebly.com]
